molecular formula C15H11N5OS B2766492 N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1207009-42-4

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2766492
CAS No.: 1207009-42-4
M. Wt: 309.35
InChI Key: UOAHBFSEEQYWRP-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole moiety fused with a 2-methylimidazo[1,2-a]pyridine scaffold. This structure combines electron-deficient aromatic systems (benzothiadiazole) and a bioactive imidazopyridine core, which is frequently explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-9-14(20-8-3-2-7-12(20)16-9)15(21)17-10-5-4-6-11-13(10)19-22-18-11/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAHBFSEEQYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a substitution reaction, followed by the coupling of this core with the imidazo[1,2-a]pyridine moiety. The reaction conditions often require the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer activity. The electron-accepting properties of the benzo[c][1,2,5]thiadiazole moiety play a crucial role in its interaction with these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s imidazo[1,2-a]pyridine-3-carboxamide backbone is shared with several derivatives, but substitutions at the N-terminal benzothiadiazole group differentiate its properties. Key analogs include:

Compound Name Substituent/Modification Key Properties/Activity Reference
N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Fluorophenyl at N-terminal Broad supplier availability; CAS: 478245-38-4
N-(2-(3-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone ring with 3-fluorophenyl Patent-protected; synthetic yield: 46%
N-(5-{5-[(1R,2S)-2-Fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide Oxadiazole with fluorocyclopropyl WHO-listed; molecular formula: C20H16FN5O2

Key Observations :

  • Synthetic Accessibility: Thiazolidinone analogs (e.g., Example 5 in ) are synthesized via reflux with thioglycolic acid, achieving moderate yields (46%), whereas oxadiazole derivatives require multistep cyclization .
Pharmacological Activity
  • Anticonvulsant Activity : Thiazoline derivatives (e.g., 3g in ) demonstrate significant activity against maximal electroshock (MES)-induced seizures, attributed to the thiazoline ring’s ability to modulate ion channels. The benzothiadiazole analog’s larger aromatic system may enhance π-π stacking with neuronal targets but could reduce blood-brain barrier penetration .
  • Kinase Inhibition Potential: Imidazopyridine carboxamides with aryl/heteroaryl substitutions (e.g., ) are reported as kinase inhibitors. The benzothiadiazole group’s planar structure may favor ATP-binding pocket interactions in kinases like JAK or EGFR .
Physicochemical and Spectroscopic Data
  • NMR Profiles : Analogous compounds (e.g., N-(cyclohexylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide) exhibit distinct ¹H NMR signals for methyl groups (δ 2.67 ppm) and aromatic protons (δ 6.64–9.32 ppm), consistent with the imidazopyridine core. The benzothiadiazole substituent would likely deshield adjacent protons, shifting signals upfield .
  • Thermal Stability: Thiazolidinone derivatives (e.g., Example 5 in ) have melting points of 172–176°C, suggesting higher crystallinity compared to fluorophenyl analogs, which may be liquid at room temperature .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 299.3 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Apoptosis Induction : Studies have shown that benzothiazole derivatives can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This activation is crucial for the anticancer activity observed in several derivatives .
  • Caspase Activation : The compound has been linked to significant caspase activation activities. For instance, in a study evaluating several benzothiazole derivatives, compounds with similar structures demonstrated potent caspase-3 activation, suggesting a mechanism for inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its chemical structure. Key findings include:

  • The presence of the benzothiazole moiety enhances anticancer activity and selectivity.
  • Functional groups such as N, N, O-donors are critical for maintaining biological activity.

A comparative analysis of related compounds reveals that modifications to these functional groups can significantly alter their efficacy against cancer cell lines.

Table 1: Caspase Activation Activity Comparison

CompoundCaspase Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

The data indicates that compounds 8j and 8k , which share structural similarities with this compound, exhibit strong caspase activation comparable to the known activator PAC-1. This reinforces the potential of these compounds as therapeutic agents targeting apoptotic pathways in cancer treatment .

Antitumor Activity Assessment

In vitro studies have demonstrated that certain derivatives possess significant antitumor activity:

  • Compounds were tested against various cancer cell lines (e.g., U937 and MCF-7).
  • The most promising candidates showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells.

These findings suggest that this compound and its analogs could serve as effective agents in cancer therapy due to their ability to induce apoptosis selectively in malignant cells.

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